molecular formula C8H6BrNO2 B12864787 (2-Bromobenzo[d]oxazol-5-yl)methanol

(2-Bromobenzo[d]oxazol-5-yl)methanol

Cat. No.: B12864787
M. Wt: 228.04 g/mol
InChI Key: SQKHPGLTRROWHS-UHFFFAOYSA-N
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Description

(2-Bromobenzo[d]oxazol-5-yl)methanol is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position and a hydroxymethyl group at the fifth position of the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromobenzo[d]oxazol-5-yl)methanol typically involves the following steps:

    Formation of Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with a suitable carbonyl compound, such as formic acid or formamide, to form the benzoxazole ring.

    Bromination: The benzoxazole ring is then brominated at the second position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Hydroxymethylation: The final step involves the introduction of a hydroxymethyl group at the fifth position. This can be achieved through a reaction with formaldehyde or paraformaldehyde in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Bromobenzo[d]oxazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: (2-Bromobenzo[d]oxazol-5-yl)carboxylic acid.

    Reduction: Benzo[d]oxazol-5-ylmethanol.

    Substitution: (2-Azidobenzo[d]oxazol-5-yl)methanol, (2-Cyanobenzo[d]oxazol-5-yl)methanol, etc.

Scientific Research Applications

(2-Bromobenzo[d]oxazol-5-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Bromobenzo[d]oxazol-5-yl)methanol is primarily related to its interaction with biological targets. The compound can inhibit the growth of microorganisms by interfering with their cellular processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorobenzo[d]oxazol-5-yl)methanol
  • (2-Fluorobenzo[d]oxazol-5-yl)methanol
  • (2-Iodobenzo[d]oxazol-5-yl)methanol

Uniqueness

(2-Bromobenzo[d]oxazol-5-yl)methanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger halogen compared to chlorine and fluorine, which can affect the compound’s ability to interact with biological targets. Additionally, the hydroxymethyl group at the fifth position provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

(2-bromo-1,3-benzoxazol-5-yl)methanol

InChI

InChI=1S/C8H6BrNO2/c9-8-10-6-3-5(4-11)1-2-7(6)12-8/h1-3,11H,4H2

InChI Key

SQKHPGLTRROWHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)N=C(O2)Br

Origin of Product

United States

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